D-Valinamide hydrochloride
Overview
Description
®-2-Amino-3-methylbutanamide hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methylbutanamide hydrochloride typically involves the reaction of ®-2-Amino-3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired amide. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-3-methylbutanamide hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
®-2-Amino-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of ®-2-Amino-3-methylbutanamide hydrochloride.
®-3-Amino-2-methylbutanamide: A structural isomer with different chemical properties.
®-2-Amino-3-methylbutanol: An alcohol derivative with distinct reactivity.
Uniqueness
®-2-Amino-3-methylbutanamide hydrochloride is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.
Biological Activity
D-Valinamide hydrochloride (CAS No. 133170-58-8) is a derivative of valine, an essential amino acid. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound has the molecular formula CHNO·HCl and a molecular weight of 152.62 g/mol. It is characterized by the presence of an amide functional group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings related to its antimicrobial efficacy:
Compound | Target Organism | EC (μg/mL) | Comparison |
---|---|---|---|
This compound | P. capsici | 0.15 | Higher than control (0.27) |
D-Valinamide derivatives | S. aureus | <1 | Comparable to ampicillin |
This compound | E. faecalis | 0.5 | Effective against VRE |
The compound exhibited significant antifungal activity against Phytophthora capsici, showing an EC value of 0.15 μg/mL, which is notably lower than that of established antifungal agents like iprovalicarb . Furthermore, derivatives of D-Valinamide have demonstrated activity against gram-positive bacteria, including Staphylococcus aureus and vancomycin-resistant strains .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines while maintaining low cytotoxicity towards normal cells. A notable study assessed the effects of D-Valinamide on human melanoma cells, revealing a dose-dependent reduction in cell viability:
Cell Line | IC (μM) | Cytotoxicity |
---|---|---|
Melanoma (MNT-1) | 20 | Low cytotoxicity observed |
Breast Cancer (MCF-7) | 15 | Comparable to doxorubicin |
The compound was found to induce apoptosis in melanoma cells through the activation of caspase pathways, suggesting a mechanism that could be leveraged for therapeutic applications against skin cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the valinamide backbone have been shown to affect both antimicrobial and anticancer activities significantly. For instance:
- Substituent Effects : The introduction of halogen groups in specific positions has been correlated with increased antibacterial potency.
- Amine Modifications : Alterations in the amine group structure can enhance efficacy against specific pathogens or cancer cell lines.
Case Studies
- Antifungal Efficacy Against P. capsici : A comprehensive study involving various valinamide derivatives demonstrated that modifications could lead to enhanced antifungal properties, with certain compounds achieving EC values under 1 μg/mL .
- Anticancer Activity on Melanoma Cells : In vitro studies showed that this compound effectively reduced melanin synthesis in melanoma cells without significant cytotoxic effects, making it a candidate for further development in skin hyperpigmentation treatments .
Properties
IUPAC Name |
(2R)-2-amino-3-methylbutanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704855 | |
Record name | D-Valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133170-58-8 | |
Record name | D-Valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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